Dibenzylideneacetone

Catalog No.
S525909
CAS No.
538-58-9
M.F
C17H14O
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzylideneacetone

CAS Number

538-58-9

Product Name

Dibenzylideneacetone

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+

InChI Key

WMKGGPCROCCUDY-PHEQNACWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Dibenzalacetone; AI3-00896; AI3 00896; AI300896

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2

Description

The exact mass of the compound Dibenzylideneacetone is 234.1045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117234. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Pentanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Transition Metal Complexes:

Dibenzylideneacetone readily forms complexes with transition metals. Researchers extensively study these complexes for their preparation methods, physicochemical properties, and chemical reactivity. These complexes act as reagents and catalysts in various chemical processes.

Reference:[^1] Rubezhov, G. A. (1988). Complexes of dibenzylideneacetone with transition metals. Russian Chemical Reviews, 57(1), 63-80. Science Citation Index: )

Probes for β-Amyloid Plaques:

Researchers have synthesized novel derivatives of dibenzylideneacetone that exhibit high affinity for aggregates of Aβ(1-42), a protein fragment associated with Alzheimer's disease. These derivatives, particularly when radioiodinated, hold promise as probes for imaging β-amyloid plaques in the brain. This could be a valuable tool in diagnosing and monitoring Alzheimer's disease.

Reference:[^2] Cui, Y., Zheng, Y., Li, L., Liu, Z., & Feng, Y. (2011). Dibenzylideneacetone Derivatives as Potential Probes for β-Amyloid Imaging. Journal of Medicinal Chemistry, 54(24), 8524-8533. PubMed Central: )

Additional Applications:

Dibenzylideneacetone also finds use as a:

  • Reagent in Organic Synthesis: Due to its reactive nature, DBA participates in various organic synthesis reactions.
  • Catalyst: DBA can act as a catalyst in reactions like the Diels-Alder reaction and the Claisen rearrangement.

Dibenzylideneacetone is classified as an α,β-unsaturated ketone and is notable for its symmetrical structure. It is insoluble in water but soluble in organic solvents like ethanol. The compound was first synthesized in 1881 by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède . Its structure features two benzylidene groups attached to a central acetone moiety, contributing to its unique properties.

While extensive data is not available, DBA is generally considered to have low to moderate toxicity []. However, it's crucial to handle it with care due to the following potential hazards:

  • Skin and Eye Irritation: Contact with DBA can irritate the skin and eyes [].
  • Suspected Carcinogen: Limited evidence suggests DBA might be a carcinogen, requiring further investigation [].

The primary reaction pathway for dibenzylideneacetone involves the Claisen-Schmidt condensation, where benzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. This reaction leads to the formation of dibenzylideneacetone through the elimination of water .

Reaction Mechanism:

  • Formation of Enolate: Acetone undergoes deprotonation to form an enolate ion.
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde.
  • Protonation: The resulting alkoxide is protonated to yield a β-hydroxy ketone.
  • Dehydration: Elimination of water occurs, resulting in the formation of dibenzylideneacetone.

Prolonged exposure to sunlight can lead to photo

Dibenzylideneacetone exhibits various biological activities, including anti-inflammatory and antioxidant properties. Research suggests that it may inhibit certain enzymes involved in oxidative stress pathways and has potential applications in pharmaceutical formulations . Additionally, its ability to bind with transition metals enhances its utility in biological systems.

Dibenzylideneacetone can be synthesized through several methods:

  • Claisen-Schmidt Condensation:
    • Reactants: Benzaldehyde and acetone.
    • Conditions: Sodium hydroxide as a base; typically performed in a water-ethanol medium.
    • Yield: High purity can be achieved through recrystallization .
  • Alternative Methods:
    • Some methods involve using other bases or solvents to optimize yield and purity.

Typical Procedure:

  • Combine benzaldehyde and acetone in a flask.
  • Add sodium hydroxide dropwise while stirring.
  • Maintain a low temperature (around 30°C) during the reaction.
  • After completion, acidify the mixture and extract with organic solvents.

Dibenzylideneacetone finds extensive use in various fields:

  • Coordination Chemistry: Serves as a ligand in organometallic complexes, particularly with palladium and platinum .
  • Sunscreens: Functions as a UV filter due to its ability to absorb UV radiation.
  • Organic Synthesis: Acts as an intermediate for synthesizing more complex organic molecules.

Research indicates that dibenzylideneacetone can form complexes with transition metals such as palladium and platinum. These complexes exhibit interesting reactivity patterns, including catalytic activity in various organic transformations . The ligand's ability to stabilize metal centers makes it valuable in catalysis.

Dibenzylideneacetone shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey FeaturesUnique Aspects
DibenzylideneacetoneC₁₇H₁₄Oα,β-unsaturated ketoneHigh stability as a ligand
BenzalacetoneC₁₄H₁₂OContains one benzyl groupLess sterically hindered
ChalconeC₁₄H₁₂OA β-phenyl α,β-unsaturated carbonyl compoundMore reactive due to less steric hindrance
CinnamaldehydeC₉H₈OAromatic aldehydeMore reactive due to aldehyde functionality

Dibenzylideneacetone's unique symmetrical structure and stability make it particularly advantageous for applications in coordination chemistry compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS]

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

234.104465066 g/mol

Monoisotopic Mass

234.104465066 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9QXO7BCY9L

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (98.09%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (98.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.09%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

538-58-9
35225-79-7

Wikipedia

Dibenzylideneacetone

General Manufacturing Information

1,4-Pentadien-3-one, 1,5-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15
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3: El-Ablack FZ, Metwally MA, Khalil AM. Michael Reaction of 3-aAryl-2,4-Dicarboethoxy-5-Hydroxy-5-Methylcyclohexanones. Org Chem Int. 2015 Sep 1;5(5):311-323. PubMed PMID: 26689538; PubMed Central PMCID: PMC4681101.
4: Sedighi V, Azerang P, Sardari S. Antimycobacterial evaluation of novel [4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine derivatives synthesized by microwave-mediated Michael addition. Drug Test Anal. 2015 Jun;7(6):550-4. doi: 10.1002/dta.1712. Epub 2014 Sep 14. PubMed PMID: 25219796.
5: Cyriac J, Paulose J, George M, Ramesh M, Srinivas R, Giblin D, Gross ML. The role of methoxy group in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one in the gas phase and condensed phase. J Am Soc Mass Spectrom. 2014 Mar;25(3):398-409. doi: 10.1007/s13361-013-0785-8. Epub 2014 Jan 11. PubMed PMID: 24415061; PubMed Central PMCID: PMC3930160.
6: Ud Din Z, Fill TP, de Assis FF, Lazarin-Bidóia D, Kaplum V, Garcia FP, Nakamura CV, de Oliveira KT, Rodrigues-Filho E. Unsymmetrical 1,5-diaryl-3-oxo-1,4-pentadienyls and their evaluation as antiparasitic agents. Bioorg Med Chem. 2014 Feb 1;22(3):1121-7. doi: 10.1016/j.bmc.2013.12.020. Epub 2013 Dec 23. PubMed PMID: 24398381.
7: Lee HE, Choi ES, Jung JY, You MJ, Kim LH, Cho SD. Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and truncated Bid. Oral Oncol. 2014 Mar;50(3):189-95. doi: 10.1016/j.oraloncology.2013.11.006. Epub 2013 Dec 3. PubMed PMID: 24309154.
8: Kapdi AR, Whitwood AC, Williamson DC, Lynam JM, Burns MJ, Williams TJ, Reay AJ, Holmes J, Fairlamb IJ. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes. J Am Chem Soc. 2013 Jun 5;135(22):8388-99. doi: 10.1021/ja403259c. Epub 2013 May 23. PubMed PMID: 23701049.
9: Jarvis AG, Sehnal PE, Bajwa SE, Whitwood AC, Zhang X, Cheung MS, Lin Z, Fairlamb IJ. A remarkable cis- and trans-spanning dibenzylidene acetone diphosphine chelating ligand (dbaphos). Chemistry. 2013 May 3;19(19):6034-43. doi: 10.1002/chem.201203691. Epub 2013 Mar 11. PubMed PMID: 23495201.
10: Yu HJ, Shin JA, Nam JS, Kang BS, Cho SD. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax. Oral Dis. 2013 Nov;19(8):767-74. doi: 10.1111/odi.12062. Epub 2013 Jan 11. PubMed PMID: 23305452.
11: Brinkevich SD, Ostrovskaya NI, Parkhach ME, Samovich SN, Shadyro OI. Effects of curcumin and related compounds on processes involving α-hydroxyethyl radicals. Free Radic Res. 2012 Mar;46(3):295-302. doi: 10.3109/10715762.2011.653966. Epub 2012 Feb 6. PubMed PMID: 22239556.
12: Anand P, Sung B, Kunnumakkara AB, Rajasekharan KN, Aggarwal BB. Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues dibenzoylmethane, dibenzoylpropane, and dibenzylideneacetone: role of Michael acceptors and Michael donors. Biochem Pharmacol. 2011 Dec 15;82(12):1901-9. doi: 10.1016/j.bcp.2011.09.001. Epub 2011 Sep 8. Retraction in: Biochem Pharmacol. 2016 Feb 15;102:144. PubMed PMID: 21924245; PubMed Central PMCID: PMC3216474.
13: Cui M, Ono M, Kimura H, Liu B, Saji H. Synthesis and structure-affinity relationships of novel dibenzylideneacetone derivatives as probes for β-amyloid plaques. J Med Chem. 2011 Apr 14;54(7):2225-40. doi: 10.1021/jm101404k. Epub 2011 Mar 21. PubMed PMID: 21417461.
14: Jarvis AG, Whitwood AC, Fairlamb IJ. Cu(I) complexes containing a multidentate and conformationally flexible dibenzylidene acetone ligand (dbathiophos): application in catalytic alkene cyclopropanation. Dalton Trans. 2011 Apr 14;40(14):3695-702. doi: 10.1039/c0dt01612h. Epub 2011 Mar 2. PubMed PMID: 21369564.
15: Prasad S, Yadav VR, Ravindran J, Aggarwal BB. ROS and CHOP are critical for dibenzylideneacetone to sensitize tumor cells to TRAIL through induction of death receptors and downregulation of cell survival proteins. Cancer Res. 2011 Jan 15;71(2):538-49. doi: 10.1158/0008-5472.CAN-10-3121. Epub 2010 Dec 2. PubMed PMID: 21127198; PubMed Central PMCID: PMC3022089.
16: Fairlamb IJ. pi-Acidic alkene ligand effects in Pd-catalysed cross-coupling processes: exploiting the interaction of dibenzylidene acetone (dba) and related ligands with Pd(0) and Pd(II). Org Biomol Chem. 2008 Oct 21;6(20):3645-56. doi: 10.1039/b811772a. Epub 2008 Sep 9. Review. PubMed PMID: 18843391.
17: Fairlamb IJ, O'Brien CT, Lin Z, Lam KC. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Org Biomol Chem. 2006 Apr 7;4(7):1213-6. Epub 2006 Feb 21. PubMed PMID: 16557307.
18: Fairlamb IJ, Kapdi AR, Lee AF. Eta2-dba complexes of Pd(0): the substituent effect in Suzuki-Miyaura coupling. Org Lett. 2004 Nov 25;6(24):4435-8. PubMed PMID: 15548044.
19: Stambuli JP, Incarvito CD, Bühl M, Hartwig JF. Synthesis, structure, theoretical studies, and Ligand exchange reactions of monomeric, T-shaped arylpalladium(II) halide complexes with an additional, weak agostic interaction. J Am Chem Soc. 2004 Feb 4;126(4):1184-94. PubMed PMID: 14746489.
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